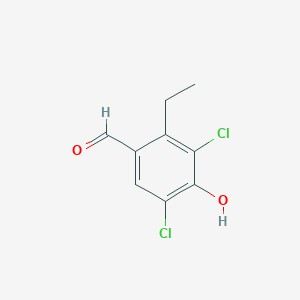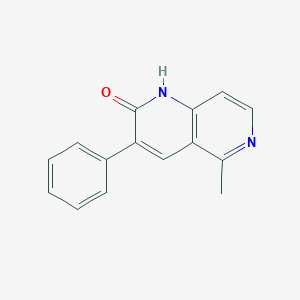
1-Bromo-2-(2-phenylethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-phenylethoxy)benzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and a 2-phenylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-phenylethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2-phenylethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(2-phenylethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives under specific conditions.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzene derivative without the bromine substituent.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or amines in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are utilized.
Major Products:
- Substituted benzene derivatives
- Phenolic compounds
- Quinone derivatives
Scientific Research Applications
1-Bromo-2-(2-phenylethoxy)benzene finds applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-phenylethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a sigma complex with nucleophiles. This intermediate undergoes further transformations, leading to the final substituted product . The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring.
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom.
2-Bromo-1-phenylethanol: Contains a bromine atom and a hydroxyl group on an ethyl chain attached to the benzene ring.
1-Bromo-4-(2-phenylethoxy)benzene: Similar structure but with the bromine atom at a different position on the benzene ring.
Uniqueness: 1-Bromo-2-(2-phenylethoxy)benzene is unique due to the presence of both a bromine atom and a 2-phenylethoxy group, which imparts distinct reactivity and potential applications compared to other similar compounds. Its specific substitution pattern allows for targeted chemical transformations and interactions in various research and industrial contexts.
Properties
Molecular Formula |
C14H13BrO |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
1-bromo-2-(2-phenylethoxy)benzene |
InChI |
InChI=1S/C14H13BrO/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
OCMAMMBNYQDIHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13881474.png)



![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
![7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13881502.png)


![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)




